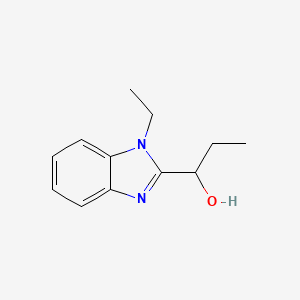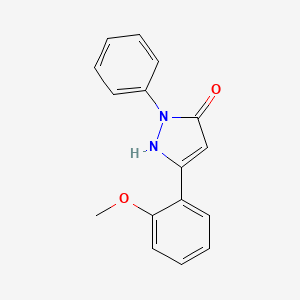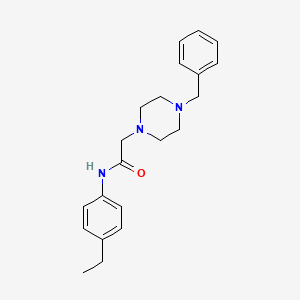
3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine
説明
3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine, also known as TCN-201, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine has shown great potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
作用機序
The mechanism of action of 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and neurodegeneration. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine has been shown to have a range of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
In the brain, 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine has been shown to improve cognitive function and memory in animal models. It has also been shown to protect neurons from oxidative stress and inflammation, which are two key factors in neurodegeneration.
実験室実験の利点と制限
One of the main advantages of 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine for lab experiments is its ease of synthesis and high yield. It is also a relatively stable compound, which makes it easy to handle and store. However, one of the limitations of 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine. One area of interest is in the development of 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine as a potential cancer therapy. Further studies are needed to determine the optimal dosage and administration schedule for 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine in combination with other chemotherapy drugs.
Another area of interest is in the development of 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine as a potential treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration schedule for 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine in animal models and eventually in human clinical trials.
Finally, there is also potential for 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine to be used in other areas of research, such as in the development of new drugs for other diseases or in the study of the biochemical and physiological effects of 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine on various cell types.
Conclusion:
In conclusion, 3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine is a novel compound that has shown great potential in various scientific research applications. Its ease of synthesis, stability, and potent anti-cancer and neuroprotective properties make it a promising candidate for further research and development. Further studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration schedule in various experimental settings.
特性
IUPAC Name |
3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3F3N2O/c1-22-7-4-2-6(3-5-7)20-12-10(15)9(14)8(11(16)21-12)13(17,18)19/h2-5H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKRERXEDAUREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=C(C(=N2)Cl)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4767984.png)
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4767995.png)
![methyl 5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4767997.png)

![N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4768012.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4768014.png)
![2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide](/img/structure/B4768021.png)
![ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4768022.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)piperazine](/img/structure/B4768031.png)
![5-{[3-[(cyclopropylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4768033.png)

![N-(4-chlorobenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4768068.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4768071.png)